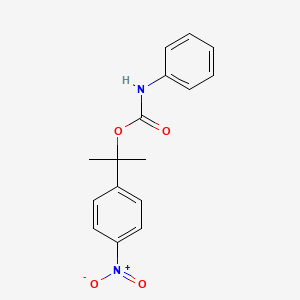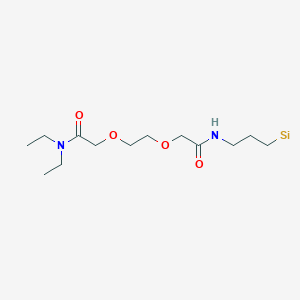
5-Cyclopentylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentylpyrimidin-2(1H)-one: is a chemical compound with a pyrimidine ring substituted with a cyclopentyl group at the 5-position and a keto group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with a suitable pyrimidine precursor in the presence of a base. The reaction conditions often include:
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include:
Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger volumes of reactants.
Automated Synthesis: Automation can improve the reproducibility and efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopentylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to an alcohol.
Substitution: The cyclopentyl group or other substituents on the pyrimidine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5-Cyclopentylpyrimidin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Cyclopentylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
5-Cyclopentylpyrimidin-2(1H)-one is unique due to its specific substitution pattern and functional groups This uniqueness allows it to interact with different molecular targets and undergo specific chemical reactions that may not be possible with other similar compounds
Propriétés
Numéro CAS |
90253-46-6 |
|---|---|
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5-cyclopentyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H12N2O/c12-9-10-5-8(6-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12) |
Clé InChI |
QYJDYKQZTWUIEG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=CNC(=O)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)
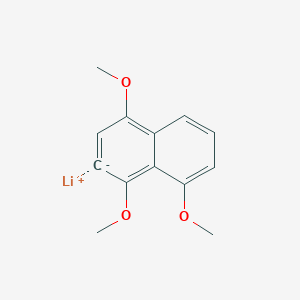



![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
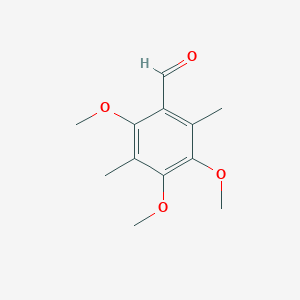
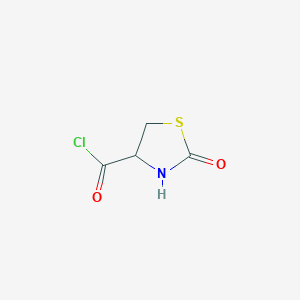
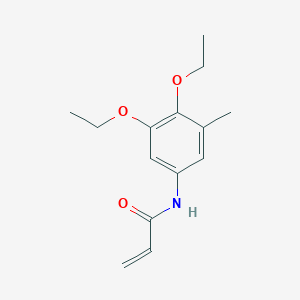
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
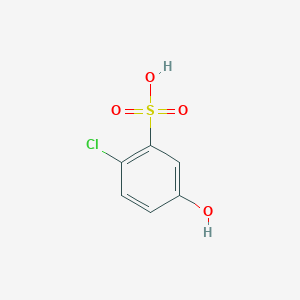
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
